4-Isopropoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine

Description

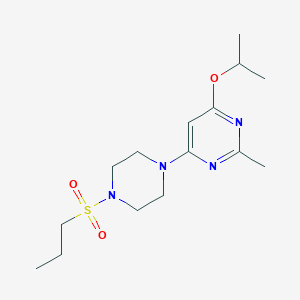

4-Isopropoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a 4-isopropoxy group, a 2-methyl substituent, and a 4-(propylsulfonyl)piperazine moiety at the 6-position. This structure combines a heterocyclic core with sulfonamide and alkyl ether functionalities, which are common in kinase inhibitors and other therapeutic agents.

Properties

IUPAC Name |

2-methyl-4-propan-2-yloxy-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O3S/c1-5-10-23(20,21)19-8-6-18(7-9-19)14-11-15(22-12(2)3)17-13(4)16-14/h11-12H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWMPRGEMMWLCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Isopropoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine, with the CAS number 946233-40-5, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique molecular structure, characterized by a pyrimidine core, is thought to confer various biological activities, particularly in neurological and cancer-related research.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₆N₄O₃S |

| Molecular Weight | 342.5 g/mol |

| IUPAC Name | This compound |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Detailed studies have indicated that it may act as an inhibitor or modulator , influencing downstream signaling processes. Understanding its binding affinity and selectivity is crucial for elucidating its pharmacological potential.

1. Anticancer Properties

Recent studies have explored the anticancer potential of pyrimidine derivatives, including this compound. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study:

In a comparative analysis, compounds derived from pyrimidine structures exhibited IC50 values lower than standard chemotherapeutics like etoposide across several cancer cell lines (SiHa, A549, MCF-7). Notably, certain derivatives demonstrated enhanced cytotoxicity, suggesting that modifications in the pyrimidine structure can significantly impact their anticancer efficacy .

2. Neurological Applications

Research indicates potential applications in treating neurological disorders. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further exploration in conditions such as Alzheimer's disease.

Research Findings:

In vitro studies assessing acetylcholinesterase (AChE) inhibition revealed that certain pyrimidine derivatives exhibit significant activity compared to established drugs like Donepezil. This suggests a potential role in enhancing cognitive function by increasing acetylcholine levels in synaptic clefts .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Isopropyl-4-methyl-6-piperazin-1-yl-pyrimidine | Pyrimidine derivative | Moderate anticancer activity |

| 4-Isopropoxy-2-methyl-6-(4-(methylsulfonyl)piperazin) | Pyrimidine with methylsulfonyl | Enhanced AChE inhibition |

| 4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin) | Pyrimidine with phenylsulfonyl | Stronger cytotoxic effects |

Comparison with Similar Compounds

Structural Analogues in Thieno[3,2-d]pyrimidine Scaffolds

The evidence highlights two closely related thieno[3,2-d]pyrimidine derivatives (EP 2 402 347 A1), which share critical structural motifs with the target compound:

6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Core Structure: Thieno[3,2-d]pyrimidine (a fused thiophene-pyrimidine system). Substituents:

- 4-Morpholino group (electron-donating, improves solubility).

- 6-(4-Methanesulfonyl-piperazine)methyl (enhances binding to kinase ATP pockets).

- 2-(2-Methyl-benzimidazol-1-yl) (aromatic heterocycle for target affinity).

(S)-1-(4-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-aminopropan-1-one Core Structure: Thieno[3,2-d]pyrimidine with a morpholino group. Substituents:

- 6-(Piperazin-1-yl)methyl linked to a Boc-protected alanine (modulates pharmacokinetics).

- 2-(1H-indazol-4-yl) (targets specific kinase domains).

Key Structural Differences from the Target Compound:

- Core Heterocycle: The target compound uses a simpler pyrimidine core, whereas analogs employ thieno[3,2-d]pyrimidine, which adds a fused thiophene ring for rigidity and enhanced π-π stacking.

- 6-Position: The propylsulfonyl-piperazine in the target vs. methanesulfonyl-piperazine or acylated piperazine in analogs may influence solubility and kinase selectivity.

Functional Group Analysis

Implications of Substituent Variations:

- Sulfonyl Groups : The propylsulfonyl group in the target may confer longer metabolic half-life than methylsulfonyl in analogs due to increased steric bulk.

- Aromatic vs. Alkoxy Groups: The isopropoxy group in the target could enhance lipophilicity compared to morpholino or benzimidazole groups, favoring blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.